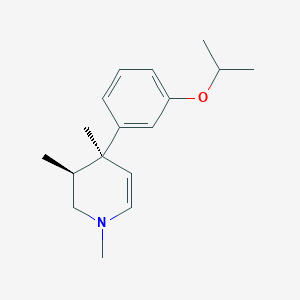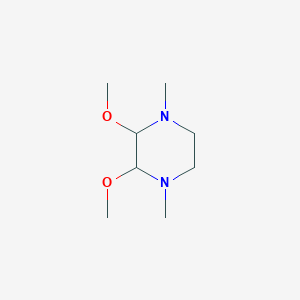
Aluminum, trioctadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctadecylaluminum is an organoaluminum compound with the molecular formula C54H111Al . It is a member of the trialkylaluminum family, which are compounds consisting of aluminum bonded to three alkyl groups. These compounds are known for their reactivity and are widely used in various chemical processes.
Vorbereitungsmethoden
The synthesis of trioctadecylaluminum typically involves the reaction of aluminum with octadecyl halides under controlled conditions. One common method is the reaction of aluminum with octadecyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve the use of aluminum powder, hydrogen gas, and olefinic materials to produce trialkyl aluminum compounds efficiently .
Analyse Chemischer Reaktionen
Trioctadecylaluminum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and corresponding alkyl radicals.
Reduction: Can reduce other compounds due to its strong reducing properties.
Substitution: Reacts with halides to form new alkyl aluminum compounds. Common reagents used in these reactions include halides, oxygen, and hydrogen. .
Wissenschaftliche Forschungsanwendungen
Trioctadecylaluminum has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for alkylation, reduction, and metalation reactions.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential in drug delivery systems and as an adjuvant in vaccines
Wirkmechanismus
The mechanism of action of trioctadecylaluminum involves its ability to donate alkyl groups to other molecules, facilitating various chemical reactions. It acts as a strong reducing agent and can form complexes with other compounds, enhancing their reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Trioctadecylaluminum can be compared with other trialkylaluminum compounds such as:
Triethylaluminum: Known for its use in the Ziegler-Natta polymerization process.
Triisobutylaluminum: Used in organic synthesis and as a cocatalyst in polymerization reactions.
Trioctylaluminum: Similar in structure and used in similar applications, but with different alkyl chain lengths. The uniqueness of trioctadecylaluminum lies in its longer alkyl chains, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
3041-23-4 |
|---|---|
Molekularformel |
C54H111Al |
Molekulargewicht |
787.4 g/mol |
IUPAC-Name |
trioctadecylalumane |
InChI |
InChI=1S/3C18H37.Al/c3*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h3*1,3-18H2,2H3; |
InChI-Schlüssel |
FPTXIDMSUMCELA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)








![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)



